molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

Cat. No.: B13347892
M. Wt: 279.17 g/mol
InChI Key: IWHNNWQIOUGENP-OCCSQVGLSA-N
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Description

(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a 4-bromophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.

    Formation of the Cyclohexanol Core: Cyclohexanone undergoes a stereoselective reduction to form (1S,2R)-cyclohexanol.

    Sonogashira Coupling: The 4-bromophenylacetylene is coupled with the cyclohexanol derivative using a palladium-catalyzed Sonogashira coupling reaction under an inert atmosphere, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexanone.

    Reduction: Formation of (1S,2R)-2-((4-Bromophenyl)ethenyl)cyclohexan-1-ol or (1S,2R)-2-((4-Bromophenyl)ethyl)cyclohexan-1-ol.

    Substitution: Formation of compounds like (1S,2R)-2-((4-Azidophenyl)ethynyl)cyclohexan-1-ol.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.

    Material Science: As a building block for creating novel materials with specific properties.

    Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism by which (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with biological targets, while the bromophenyl group might enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-((4-Chlorophenyl)ethynyl)cyclohexan-1-ol
  • (1S,2R)-2-((4-Fluorophenyl)ethynyl)cyclohexan-1-ol
  • (1S,2R)-2-((4-Methylphenyl)ethynyl)cyclohexan-1-ol

Uniqueness

The presence of the bromine atom in (1S,2R)-2-((4-Bromophenyl)ethynyl)cyclohexan-1-ol can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique chemical behavior and biological activity.

Properties

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1

InChI Key

IWHNNWQIOUGENP-OCCSQVGLSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O

Canonical SMILES

C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O

Origin of Product

United States

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